molecular formula C10H9NO6 B2448436 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 2094351-82-1

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No.: B2448436
CAS No.: 2094351-82-1
M. Wt: 239.183
InChI Key: NZAPSVWWFLQQBM-UHFFFAOYSA-N
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Description

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol It is characterized by a benzodioxepine ring structure with a nitro group at the 6th position and a carboxylic acid group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity .

Comparison with Similar Compounds

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can be compared with other similar compounds such as:

    3,4-dihydro-2H-1,5-benzodioxepine: Lacks the nitro and carboxylic acid groups, resulting in different chemical and biological properties.

    7-nitro-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

    6-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid:

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-10(13)6-2-3-7-9(8(6)11(14)15)17-5-1-4-16-7/h2-3H,1,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAPSVWWFLQQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=C(C=C2)C(=O)O)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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